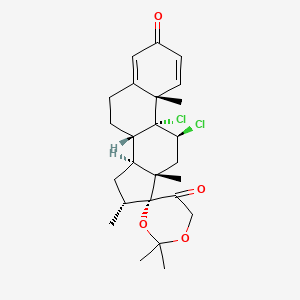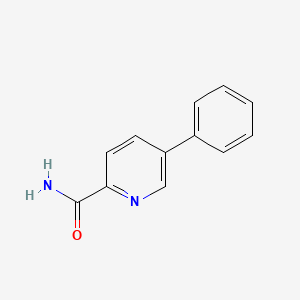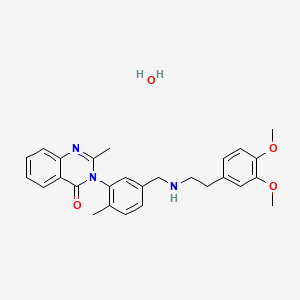
Vulkacit P
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Vulkacit P is synthesized through the reaction of zinc oxide with ethyl phenyl dithiocarbamate. The reaction typically occurs in an aqueous medium, where zinc oxide is dissolved in water and then reacted with ethyl phenyl dithiocarbamate under controlled temperature and pH conditions. The resulting product is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion, and the product is purified through filtration and drying processes. The final product is then packaged for distribution and use in various applications .
化学反応の分析
Types of Reactions
Vulkacit P primarily undergoes vulcanization reactions, where it acts as an accelerator in the cross-linking of rubber with sulfur. This process enhances the physical properties of rubber, making it more elastic and resistant to wear and tear .
Common Reagents and Conditions
The vulcanization process involving this compound typically requires sulfur as the primary reagent. The reaction conditions include elevated temperatures and the presence of other additives such as activators and retarders to control the rate of vulcanization .
Major Products Formed
The major product formed from the vulcanization reaction is cross-linked rubber, which exhibits improved mechanical properties such as increased tensile strength, elasticity, and resistance to aging and environmental factors .
科学的研究の応用
Vulkacit P has a wide range of applications in scientific research and industry:
Chemistry: Used as a vulcanization accelerator in the synthesis of various rubber products.
Biology: Employed in the production of laboratory equipment and materials that require durable and elastic properties.
Medicine: Utilized in the manufacturing of medical devices and equipment that need to withstand repeated use and sterilization.
Industry: Widely used in the automotive, aerospace, and construction industries for the production of tires, seals, hoses, and other rubber components
作用機序
Vulkacit P functions by accelerating the vulcanization process, which involves the formation of cross-links between rubber molecules. The compound interacts with sulfur and rubber, facilitating the formation of sulfur bridges that link the polymer chains together. This cross-linking process enhances the elasticity and durability of the rubber material .
類似化合物との比較
Similar Compounds
Zinc diethyl dithiocarbamate (ZDEC): Another vulcanization accelerator with similar properties but different chemical structure.
Zinc dibutyl dithiocarbamate (ZDBC): Used in similar applications but may have different reactivity and efficiency.
Zinc dimethyl dithiocarbamate (ZDMC): Also used as a vulcanization accelerator with distinct properties.
Uniqueness of Vulkacit P
This compound is unique due to its specific chemical structure, which provides a balance of reactivity and stability in the vulcanization process. Its efficiency in accelerating the vulcanization reaction while maintaining the desired physical properties of the rubber makes it a preferred choice in various industrial applications .
特性
CAS番号 |
6250-27-7 |
|---|---|
分子式 |
C11H20N2S2 |
分子量 |
244.4 g/mol |
IUPAC名 |
piperidin-1-yl piperidine-1-carbodithioate |
InChI |
InChI=1S/C11H20N2S2/c14-11(12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10H2 |
InChIキー |
PKQICHQXXHJSOQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=S)SN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















